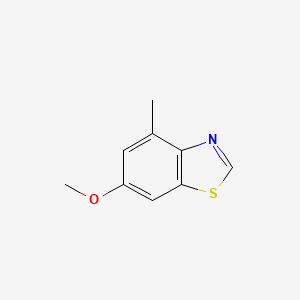

6-Methoxy-4-methylbenzothiazole

Beschreibung

Overview of Benzothiazole (B30560) Chemistry and its Academic Significance

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This aromatic system is a cornerstone in medicinal chemistry and has garnered significant academic interest due to its presence in a wide array of pharmacologically potent molecules. nih.gov The benzothiazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.gov

The stability of the benzothiazole ring, coupled with the ability to readily functionalize it at various positions, makes it an attractive starting point for the synthesis of complex molecular architectures. Its derivatives are not only explored for therapeutic purposes but also find use in industrial applications as, for example, vulcanization accelerators. The inherent versatility and proven biological relevance of the benzothiazole nucleus ensure its enduring significance in modern drug discovery and organic synthesis. nih.gov

Structural Context and Rationale for Investigating 6-Methoxy-4-methylbenzothiazole

The compound 6-Methoxy-4-methylbenzothiazole is a specific isomer within the vast family of benzothiazole derivatives. Its structure is defined by the core benzothiazole rings with two key substituents: a methoxy (B1213986) group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 4-position of the benzene ring.

The rationale for investigating this particular substitution pattern is rooted in the principles of medicinal chemistry, where subtle changes to a core scaffold can lead to significant alterations in biological activity.

The Methoxy Group (-OCH₃): Located at the 6-position, this electron-donating group can influence the electronic environment of the entire ring system. In some benzothiazole series, the presence of a methoxy group has been linked to enhanced anticancer activity.

The Methyl Group (-CH₃): Positioned at the 4-position, this small, lipophilic group can affect the molecule's steric profile and its ability to bind to biological targets. It can also influence the compound's solubility and metabolic stability.

The combined effect of these two substituents on the benzothiazole framework presents a unique chemical entity worthy of investigation to determine if this specific arrangement confers any novel or enhanced physicochemical or biological properties compared to other isomers.

Current Research Landscape and Knowledge Gaps Pertaining to 6-Methoxy-4-methylbenzothiazole

A review of the current scientific literature reveals a significant knowledge gap specifically concerning 6-Methoxy-4-methylbenzothiazole. There is a notable scarcity of published research dedicated to the synthesis, characterization, or biological evaluation of this particular isomer.

This lack of information stands in contrast to related derivatives:

Isomers: The isomer, 6-Methoxy-2-methylbenzothiazole (B1346599), is commercially available and has been documented as an inhibitor of certain hepatic microsome activities and as a reactant in the synthesis of more complex molecules. sigmaaldrich.com Likewise, 2-Amino-6-methoxybenzothiazole (B104352) is a well-known building block used in the synthesis of various derivatives, including Schiff bases and key intermediates for firefly luciferin. ekb.egsigmaaldrich.com

Related Structures: The compound 6-Methoxy-4-methyl-2(3H)-benzothiazolone, which shares the same substituted benzene ring but differs in the thiazole ring structure, has been synthesized, indicating an interest in this particular substitution pattern for creating related heterocyclic systems. chemicalbook.com

The primary knowledge gap, therefore, is the compound 6-Methoxy-4-methylbenzothiazole itself. Its fundamental properties, a reliable synthetic pathway, and its potential biological activity profile remain largely unexplored.

Scope and Objectives of Research on 6-Methoxy-4-methylbenzothiazole

Given the importance of the benzothiazole scaffold and the absence of data on this specific derivative, future research would logically focus on several key areas.

Scope of Research:

Synthesis: Development and optimization of a high-yield, scalable synthetic route to produce 6-Methoxy-4-methylbenzothiazole.

Characterization: Full physicochemical characterization of the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to definitively confirm its structure and properties.

Biological Screening: A broad-based biological evaluation to screen for potential therapeutic activities. This would include assays for cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and anti-inflammatory activity.

Computational Modeling: In silico studies to predict the molecule's properties, potential binding modes with various enzymes or receptors, and to guide further derivatization efforts.

Objectives: The principal objective of such research would be to fill the existing void in the scientific literature. By synthesizing and characterizing 6-Methoxy-4-methylbenzothiazole and exploring its biological potential, the scientific community can determine if this under-investigated molecule holds unique properties or offers advantages over its more well-studied isomers, potentially unlocking a new avenue for the development of novel therapeutic agents or chemical probes.

Compound Data

Below are the data tables for the primary compound discussed and related molecules mentioned in the text.

Table 1: 6-Methoxy-4-methylbenzothiazole

| Property | Value |

|---|---|

| CAS Number | Not Available |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Physical Form | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Table 2: 6-Methoxy-2-methylbenzothiazole

| Property | Value |

|---|---|

| CAS Number | 2941-72-2 |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Physical Form | Clear deep yellow liquid chemwhat.com |

| Melting Point | 182°C (decomposition) chemwhat.com |

| Boiling Point | 284°C chemsrc.com |

Table 3: 2-Amino-6-methoxybenzothiazole

| Property | Value |

|---|---|

| CAS Number | 1747-60-0 |

| Molecular Formula | C₈H₈N₂OS |

| Molecular Weight | 180.23 g/mol |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 165-167 °C sigmaaldrich.com |

| Boiling Point | Not Available |

Table 4: 6-Methoxy-4-methyl-2(3H)-benzothiazolone

| Property | Value |

|---|---|

| CAS Number | 80689-16-3 |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol |

| Physical Form | Not Available |

| pKa | 10.07 ± 0.20 (Predicted) chemicalbook.com |

| Density | 1.294 g/cm³ (Predicted) chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-7(11-2)4-8-9(6)10-5-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMDVGVHBRAINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 4 Methylbenzothiazole and Its Analogues

Conventional Synthetic Routes to the Benzothiazole (B30560) Core

The traditional and most widely employed method for constructing the benzothiazole core is the condensation reaction between a 2-aminothiophenol (B119425) and a carbonyl compound, such as an aldehyde, carboxylic acid, or acyl chloride. researchgate.netijper.org This approach, often referred to as the Jacobson-Hugershoff reaction or a variation thereof, provides a direct pathway to a diverse range of 2-substituted benzothiazoles. ijper.orgwikipedia.org For the synthesis of 6-Methoxy-4-methylbenzothiazole, the corresponding 2-amino-4-methoxy-6-methylthiophenol would be the key starting material, which is then reacted with an appropriate electrophile.

Another classical approach involves the intramolecular cyclization of thiobenzanilides. ijper.org These conventional methods, while foundational, often require harsh reaction conditions, long reaction times, and may generate significant waste, prompting the development of more efficient and environmentally benign alternatives. mdpi.com

Emerging and Eco-Friendly Synthetic Approaches for Benzothiazole Derivatives

In recent years, there has been a significant shift towards the development of sustainable and efficient synthetic methods for benzothiazole derivatives, in line with the principles of green chemistry. ijper.orgmdpi.com These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. tku.edu.tw The synthesis of benzothiazoles under microwave conditions has been shown to proceed in significantly shorter reaction times and often with higher yields compared to conventional heating methods. mdpi.comtku.edu.tw For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved in a matter of minutes under microwave irradiation, often in the absence of a solvent or using green solvents like water or ionic liquids. tku.edu.tworganic-chemistry.org

A study by Zhang and his team demonstrated an ecologically benign pathway for preparing 2-substituted benzothiazoles using CEM-focused microwave irradiation with glycerol (B35011) as an eco-friendly reaction medium. mdpi.com This method yielded products in 78–96% in just 4–8 minutes. mdpi.com Another example is the L-proline catalyzed condensation of aryl aldehydes with 2-aminothiophenol under solvent-free microwave conditions, providing a green and inexpensive route to 2-arylbenzothiazoles. tku.edu.tw

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing waste. nih.gov Several one-pot methods for the synthesis of benzothiazoles have been reported, often involving the in situ generation of the 2-aminothiophenol precursor or the use of a cascade of reactions. nih.gov

For example, a three-component reaction of o-iodoanilines, potassium sulfide, and dimethyl sulfoxide (B87167) (DMSO) has been developed for the synthesis of 2-unsubstituted benzothiazoles, where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives. mdpi.commdpi.com This includes the use of:

Alternative and safer solvents: Water, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile and toxic organic solvents. organic-chemistry.orgtandfonline.com

Catalysis: The use of heterogeneous, reusable catalysts, and biocatalysts like bovine serum albumin (BSA) can improve the efficiency and sustainability of the synthesis. mdpi.com For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org

Energy efficiency: As mentioned, microwave-assisted synthesis and also ultrasound irradiation contribute to more energy-efficient processes. mdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. mdpi.com

A simple and green method was developed for the reaction of 2-aminothiophenol and benzaldehyde (B42025) in a self-neutralizing acidic CO2-alcohol system to produce benzothiazoles, simplifying post-processing and making the process more environmentally friendly. tandfonline.com

Strategic Derivatization and Scaffold Modification for 6-Methoxy-4-methylbenzothiazole Analogues

The derivatization of the 6-Methoxy-4-methylbenzothiazole scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at various positions of the benzothiazole ring system.

A study reported the synthesis of 6-methoxy-2-aminobenzothiazole from p-anisidine (B42471) and its subsequent condensation with various aldehydes to produce Schiff bases (hydrazones). researchgate.netekb.eg The 2-amino group serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents. nih.gov

Another approach involves the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from 1,4-benzoquinone (B44022). researchgate.netarkat-usa.org This method provides access to analogues with different substituents at the 2-position, which can be further modified. For example, an ester group at the 2-position can be converted into an amide. researchgate.net

Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of substituted benzothiazoles, offering a versatile and functionally tolerant method for scaffold modification. organic-chemistry.org

| Starting Material | Reagent/Condition | Product | Reference |

| p-Anisidine | 1. NH4SCN, Br2 2. Various aldehydes | 6-Methoxy-2-(substituted-benzylideneamino)benzothiazoles | researchgate.netekb.eg |

| 1,4-Benzoquinone | L-cysteine ethyl ester hydrochloride, then oxidation | Ethyl 6-hydroxybenzothiazole-2-carboxylate | researchgate.netarkat-usa.org |

| 2-Bromoanilides | 2-Ethylhexyl 3-mercaptopropionate, Pd catalyst | Substituted benzothiazoles | organic-chemistry.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of benzothiazoles is crucial for optimizing existing methods and developing new, more efficient synthetic routes. The classical condensation of a 2-aminothiophenol with an aldehyde is generally believed to proceed through the initial formation of a Schiff base (or a related intermediate), followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Methoxy 4 Methylbenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-Methoxy-4-methylbenzothiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol, distinct signals corresponding to different protons are observed. For instance, a singlet at 12.07 ppm is attributed to the hydroxyl proton, while another singlet at 9.36 ppm corresponds to the imine proton. nih.gov Aromatic protons appear in the range of 7.55 to 8.81 ppm, with specific doublet of doublets and doublet patterns revealing their coupling relationships. nih.gov The presence of a methoxy (B1213986) group is confirmed by a characteristic signal, and a methyl group would also exhibit a distinct singlet, typically in the upfield region of the spectrum. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Calculations using the gauge-independent atomic orbital (GIAO) method can predict the chemical shifts of the carbon atoms in 2-amino-4-methylbenzothiazole, which serves as a related structural model. nih.gov These theoretical calculations, when compared with experimental data, aid in the precise assignment of each carbon signal, including those of the benzothiazole (B30560) core, the methoxy group, and the methyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete molecular structure.

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular puzzle. For example, an HMBC correlation between the methoxy protons and the corresponding aromatic carbon would definitively confirm the position of the methyoxy group on the benzothiazole ring.

A comprehensive analysis of these NMR data sets allows for the complete and unequivocal structural assignment of 6-Methoxy-4-methylbenzothiazole and its various derivatives.

Table 1: Representative ¹H NMR Data for a 6-Methoxybenzothiazole (B1296504) Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.07 | s | -OH |

| 9.36 | s | -CH=N- |

| 8.81 | dd | Aromatic-H |

| 8.39 | d | Aromatic-H |

| 8.05 | d | Aromatic-H |

| 7.55 | m | Aromatic-H |

Data derived from a study on (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of 6-Methoxy-4-methylbenzothiazole and its derivatives. semanticscholar.org By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique molecular formula, a critical step in the identification of a compound. researchgate.net

When coupled with tandem mass spectrometry (MS/MS or MSⁿ), HRMS provides detailed structural information through fragmentation analysis. In this technique, the parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a unique "fingerprint" of the molecule, revealing key structural motifs.

For a compound like 6-Methoxy-4-methylbenzothiazole, characteristic fragmentation pathways can be predicted and observed. For instance, the loss of a methyl group (•CH₃) from the methoxy substituent is a common fragmentation. Other expected fragmentations include the cleavage of the thiazole (B1198619) ring and the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). The accurate mass measurement of these fragment ions further corroborates their elemental composition and aids in elucidating the fragmentation pathways.

By meticulously analyzing the HRMS data and the MS/MS fragmentation patterns, researchers can confirm the molecular weight and elemental formula of 6-Methoxy-4-methylbenzothiazole and its derivatives, as well as gain significant insights into their structural connectivity. This information is complementary to NMR data and provides a high degree of confidence in the structural assignment.

Table 2: Hypothetical HRMS Fragmentation Data for 6-Methoxy-4-methylbenzothiazole

| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|

| [M-CH₃]⁺ | Loss of a methyl radical | 164.0272 |

| [M-CO]⁺ | Loss of carbon monoxide | 151.0507 |

| [M-CHO]⁺ | Loss of a formyl radical | 150.0428 |

Note: This table is illustrative and based on common fragmentation patterns of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching, bending, rocking, and twisting. ksu.edu.sa For a molecule to be IR active, a change in the dipole moment must occur during the vibration. ksu.edu.sa In the IR spectrum of a benzothiazole derivative, characteristic absorption bands can be observed. For instance, the C=N stretching vibration of the benzothiazole moiety typically appears in the range of 1412-1513 cm⁻¹. researchgate.net The presence of a methoxy group would be indicated by C-O stretching vibrations, while the methyl group would exhibit characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if there is a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly sensitive to homo-nuclear bonds, such as C-C bonds within the aromatic ring, which may be weak or absent in the IR spectrum. ksu.edu.sa The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Table 3: Key Vibrational Modes for Benzothiazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretching (for amino derivatives) | 3266 - 3360 | IR |

| C=N Stretching | 1412 - 1513 | IR, Raman |

| C-S Stretching | ~710 | IR |

Data derived from studies on related benzothiazole compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the benzothiazole ring in 6-Methoxy-4-methylbenzothiazole.

The UV-Vis spectrum of a conjugated molecule typically shows one or more absorption bands corresponding to different electronic transitions. The most common transitions are π → π* and n → π*.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands. uomustansiriyah.edu.iq

n → π transitions* involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are typically lower in energy and have weaker absorption intensities compared to π → π* transitions. uomustansiriyah.edu.iq

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent used. Substituents on the benzothiazole ring, such as the methoxy and methyl groups, can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the presence of an electron-donating group like a methoxy group can lead to a red shift in the π → π* transition. uomustansiriyah.edu.iq

By analyzing the UV-Vis spectrum, researchers can gain insights into the electronic structure of 6-Methoxy-4-methylbenzothiazole and its derivatives. Time-dependent density functional theory (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental spectrum, further aiding in the interpretation of the data. nih.gov

Table 4: Typical Electronic Transitions in Heterocyclic Aromatic Compounds

| Transition Type | Wavelength Range (nm) | Characteristics |

|---|---|---|

| σ → σ* | < 200 | High energy, requires vacuum UV |

| n → σ* | 150 - 250 | Involves heteroatoms |

| π → π* | 200 - 700 | Characteristic of conjugated systems |

| n → π* | 200 - 700 | Lower intensity than π → π* |

General ranges for organic molecules. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For a derivative of 6-methoxybenzothiazole, specifically (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol, single-crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group Pna2₁. qu.edu.qaresearchgate.net The analysis showed two independent molecules in the asymmetric unit. qu.edu.qaresearchgate.net The structure was refined as an inversion twin. qu.edu.qa

While obtaining suitable single crystals for X-ray diffraction can be a challenge, the resulting data provides an unparalleled level of structural detail, serving as the ultimate confirmation of the molecular structure elucidated by other spectroscopic methods.

Table 5: Crystallographic Data for a 6-Methoxybenzothiazole Derivative

| Parameter | Value |

|---|---|

| Compound | (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol |

| Molecular Formula | C₁₅H₁₂N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Molecules per Asymmetric Unit (Z') | 2 |

Data from the crystallographic study of the specified derivative. qu.edu.qaresearchgate.net

Theoretical and Computational Investigations of 6 Methoxy 4 Methylbenzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and to determine key structural and electronic parameters. scirp.orgscirp.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nbu.edu.sa For instance, studies on substituted benzothiazoles reveal that the bond lengths within the fused ring system, such as the S-C and C=N bonds, are influenced by the nature of the substituent groups. nbu.edu.sa The electron-donating or withdrawing properties of substituents can alter the electron distribution across the benzothiazole core, affecting its stability and reactivity. nih.gov DFT is also utilized to calculate electronic properties like dipole moments and to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgscirp.org

Table 1: Representative Geometric Parameters for Benzothiazole Derivatives Calculated by DFT The following data is representative of typical benzothiazole structures and not specific to 6-Methoxy-4-methylbenzothiazole, as direct literature is unavailable.

| Parameter | Bond | Calculated Length (Å) | Reference |

|---|---|---|---|

| Bond Length | S-C1 | 1.745 - 1.750 | nbu.edu.sa |

| S-C7 | 1.768 - 1.793 | nbu.edu.sa | |

| C=N | 1.294 - 1.341 | nbu.edu.sa | |

| C-C (ring) | 1.457 - 1.480 | nbu.edu.sa |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov For compounds like 6-Methoxy-4-methylbenzothiazole, MD simulations are crucial for understanding their dynamic behavior, conformational flexibility, and how they interact with biological targets such as proteins or enzymes. biointerfaceresearch.comnih.gov

In a typical MD simulation, a ligand-protein complex, often identified through molecular docking, is placed in a simulated physiological environment (e.g., a water box with ions). The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often nanoseconds. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein-ligand complex from its initial docked pose, with lower, stable values indicating a stable binding complex. nih.govresearchgate.net RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand, revealing which regions are flexible or rigid during the interaction. researchgate.net These simulations provide a dynamic picture of the binding stability and can highlight critical interactions, such as hydrogen bonds, that are maintained over time. biointerfaceresearch.com

Table 2: Representative MD Simulation Parameters for Benzothiazole-Target Complexes This table presents typical data from MD simulations of benzothiazole derivatives to illustrate the type of information obtained.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Finding | Reference |

|---|---|---|---|---|

| Benzimidazole-6LU7 Complex | 100 | ~1.8 | Complex completed the simulation without much fluctuation, suggesting greater stability. | nih.gov |

| Benzothiazole-AChE Complex | 50 | ~1.62 | The complex showed only slight fluctuations and stabilized after 50 ns. | acs.org |

| Benzimidazole-HsTIM Complex | Not Specified | <2 | Complexes showed stable behavior with low RMSD values. | researchgate.net |

Quantum Chemical Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Quantum chemical calculations are fundamental in determining the electronic properties that govern the reactivity of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a large energy gap implies high stability. researchgate.net These calculations, typically performed using DFT methods, help predict a molecule's behavior in chemical reactions. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron configuration), and softness (the reciprocal of hardness). researchgate.net This analysis is vital for understanding the reactivity of benzothiazole derivatives and for designing molecules with specific electronic properties.

Table 3: Representative HOMO-LUMO Data for Benzothiazole Derivatives This table shows example data for related compounds to illustrate the quantum chemical parameters derived.

| Compound Type | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Antimalarial Benzothiazole Derivative | -3.878 (scaled coefficient) | -0.567 (scaled coefficient) | Not directly provided | researchgate.net |

| Thiazole (B1198619) Azo Dye C | -5.71 | -3.32 | 2.39 | mdpi.com |

| 4-methoxybenzonitrile | Not provided | Not provided | 4.37 | researchgate.net |

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-Methoxy-4-methylbenzothiazole) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. biointerfaceresearch.comresearchgate.net

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate different binding poses. The output is typically a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. researchgate.net Docking studies on benzothiazole derivatives have been performed against a wide range of targets, including protein kinases, acetylcholinesterase, and enzymes involved in cancer pathways. biointerfaceresearch.comnih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzothiazole ligand and specific amino acid residues in the target's binding pocket, providing a structural basis for the molecule's potential biological activity. nih.gov

Table 4: Representative Molecular Docking Results for Benzothiazole Derivatives This table summarizes docking results for various benzothiazole analogs against different biological targets.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interaction Highlight | Reference |

|---|---|---|---|---|

| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5O7T (Receptor Protein) | Not specified, but highest binding interaction noted | Good interaction with protein noted. | |

| Benzothiazole-thiazole hybrid | p56lck (Protein Tyrosine Kinase) | Not specified | Identified as a competitive inhibitor. | biointerfaceresearch.com |

| Benzothiazole derivative | MTHFD2 (Anticancer target) | -8.9 | Hydrogen bonding stabilized the interaction. | researchgate.net |

| Benzothiazole derivative | PARP-2 (Anticancer target) | -9.5 | Hydrogen bonding stabilized the interaction. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netchula.ac.th For benzothiazole derivatives, QSAR models are developed to predict their activity (e.g., anticancer, anti-inflammatory, or antimalarial) based on calculated molecular descriptors. researchgate.netchula.ac.thejbps.com

The process involves compiling a dataset of benzothiazole compounds with known biological activities. For each compound, a set of numerical descriptors is calculated, which can represent various properties like electronic (e.g., atomic charges, HOMO-LUMO energies), hydrophobic (e.g., LogP), steric, or topological features. researchgate.netejbps.com Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. researchgate.netchula.ac.th A statistically significant QSAR model can be used to predict the activity of new, unsynthesized benzothiazole derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding drug design efforts. ejbps.comchula.ac.th Studies have shown that descriptors related to hydrophobicity and the presence of hydrogen bond acceptors can be important for the anticancer activity of benzothiazoles. chula.ac.th

Table 5: Example of a QSAR Model for Antimalarial Benzothiazole Derivatives This data is from a published QSAR study on a series of 13 benzothiazole derivatives.

| QSAR Equation | Statistical Parameters | Reference |

|---|---|---|

| Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) | n = 13 | researchgate.net |

| r² = 0.987 |

Where qC4, qC5, qC6 are atomic net charges on specific carbons, ELUMO and EHOMO are the energies of the frontier orbitals, and α is the polarizability. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms of Action in in Vitro and in Silico Models

Antimicrobial Activity Research

Derivatives of the benzothiazole (B30560) scaffold, particularly those with methoxy (B1213986) and methyl substitutions, have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens.

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Research into benzothiazole derivatives has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The substitution patterns on the benzothiazole ring, including methoxy and methyl groups, play a crucial role in determining the potency and spectrum of this activity.

A recent review highlighted that substitutions at various positions of the benzothiazole moiety, such as a 4-methoxy group, have been shown to enhance antibacterial activity. nih.gov For instance, a series of novel 4-thiazolidinone (B1220212) derivatives incorporating a 2-amino-6-methoxybenzothiazole (B104352) scaffold were synthesized and screened for their antimicrobial properties. While many of the compounds showed variable and modest activity, one derivative, compound 6h , revealed significant antibacterial efficacy specifically against the Gram-negative bacterium Escherichia coli. nih.gov

In another study, thiazolidinone derivatives of benzothiazole featuring a 4-methyl substituent were evaluated. These compounds exhibited antibacterial activity against a panel of bacteria including Gram-positive strains like Staphylococcus aureus and Listeria monocytogenes, and Gram-negative strains such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were generally found to be in the range of 0.12–0.75 mg/mL. nih.gov Furthermore, pyran-2-one derivatives containing a 4-methylbenzothiazole moiety also showed activity against Staphylococcus aureus and Escherichia coli. researchgate.net

| Derivative Class | Bacterial Strain | Activity Noted |

| 2-Amino-6-methoxybenzothiazole derivative (6h) | Escherichia coli (Gram-negative) | Significant antibacterial activity |

| 4-Methylbenzothiazole-thiazolidinone derivatives | S. aureus, L. monocytogenes (Gram-positive) | MIC range: 0.12–0.75 mg/mL |

| 4-Methylbenzothiazole-thiazolidinone derivatives | P. aeruginosa, E. coli, S. typhimurium (Gram-negative) | MIC range: 0.12–0.75 mg/mL |

| 4-(4-Methylbenzothiazolylamino)‐6‐methyl‐2H researchgate.net‐pyran‐2‐one | Staphylococcus aureus, Escherichia coli | Active against both strains |

Antifungal Efficacy Against Fungal Species

The potential of benzothiazole derivatives as antifungal agents has been primarily investigated against Candida albicans, a common opportunistic fungal pathogen.

Studies on novel C-6 methyl substituted benzothiazole derivatives demonstrated their antifungal capabilities. scitechjournals.com Specifically, compounds designated as D-02 and D-08 from this series showed potent activity against C. albicans. Other compounds in the same series, D-01 and D-04 , exhibited moderate inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com

Similarly, derivatives of 2-amino-6-methoxybenzothiazole have been found to possess potent antifungal activity against Candida albicans, with some compounds showing efficacy comparable to the standard drug griseofulvin. nih.gov Other related benzothiazole compounds have also demonstrated good activity against the yeast form of C. albicans and other Candida strains, with IC50 values in the range of 10⁻⁶ M to 10⁻⁵ M. nih.gov

| Derivative Class | Fungal Species | Activity Noted |

| C-6 Methyl substituted benzothiazoles (D-02, D-08) | Candida albicans | Potent antifungal activity |

| C-6 Methyl substituted benzothiazoles (D-01, D-04) | Candida albicans | Moderate inhibitory activity at 50-100 μg/mL |

| 2-Amino-6-methoxybenzothiazole derivatives | Candida albicans | Potent activity, comparable to griseofulvin |

| 6-amino-2-n-pentylthiobenzothiazole | Candida strains | IC50 values in the order of 10⁻⁵ M |

Investigation of Microbial Target Pathways

To understand the mechanism behind their antimicrobial action, researchers have used in silico docking studies and enzymatic assays on various benzothiazole derivatives. These studies suggest that these compounds may interfere with essential bacterial processes.

For thiazolidinone derivatives of benzothiazole, docking studies predicted that their antibacterial activity likely stems from the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall metabolism. nih.gov Other research on different benzothiazole derivatives points towards the inhibition of DNA gyrase and MurB enzymes as potential mechanisms. nih.gov DNA gyrase is crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. The MurB enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Anticancer and Cytotoxic Activity Studies

The benzothiazole nucleus is a key pharmacophore in several anticancer agents, and its derivatives are actively being investigated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines (in vitro)

While specific data on 6-Methoxy-4-methylbenzothiazole is not available, research on related structures indicates the potential of this class of compounds. For instance, derivatives of 2-aminobenzothiazole (B30445) have been evaluated for their anticancer potential. europeanreview.org One study on human laryngeal carcinoma (HEp-2) cells showed that 2-aminobenzothiazole exerted a dose-dependent cytotoxic effect, with a calculated IC50 value of 5 µM after 24 hours of exposure. europeanreview.org

Another study reported that substituted methoxy benzothiazole derivatives exhibited promising anticancer potential, attributed to the presence of the electronegative and electron-donating methoxy moiety. researchgate.net Although direct IC50 values for 6-Methoxy-4-methylbenzothiazole are not documented in the provided literature, the consistent cytotoxic activity of related benzothiazoles underscores the need for further investigation into this specific compound.

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of benzothiazole derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Studies on 2-aminobenzothiazole revealed its pro-apoptotic capabilities in HEp-2 cancer cells. Treatment with the compound led to the depolarization of the mitochondrial membrane in 79.9% of cells, a key event in the intrinsic pathway of apoptosis. europeanreview.org Furthermore, other N-substituted benzothiazole derivatives have been shown to induce a high population of apoptotic cells (94.8%) in MDA-MB-231 breast cancer cells, significantly more than the standard drug cisplatin (B142131) at the same concentration. researchgate.net

Research on a related compound, 4-methylthiazole, demonstrated its ability to induce apoptosis in HL-60 leukemia cells by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. mdpi.com While this is a different heterocyclic system, it points to a common mechanistic pathway that may be shared by related structures. In other cancer cell models, different bioactive compounds have been shown to cause cell cycle arrest, for example at the G2/M or S phase, preventing cancer cells from proliferating. nih.gov These findings suggest that a likely mechanism of action for the anticancer activity of 6-Methoxy-4-methylbenzothiazole and its derivatives involves the induction of apoptosis and modulation of the cell cycle.

Inhibition of Specific Kinases and Related Molecular Targets (e.g., VEGFR-2, p56lck, Mnks, topoisomerase)

Direct experimental data on the inhibition of specific kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p56lck, Mnks, or topoisomerase by 6-Methoxy-4-methylbenzothiazole is not extensively documented in available research. However, the benzothiazole scaffold is a recognized structural motif in the design of kinase inhibitors.

Receptor tyrosine kinases are crucial for cellular signal transduction, and their dysregulation is implicated in diseases like cancer. byu.edu VEGFR-2, in particular, is a primary target for suppressing angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. byu.edu Research efforts have focused on developing novel VEGFR-2 inhibitors. For instance, a lead compound, VH02, which features a 1,2,3-triazole core, was identified as a VEGFR-2 inhibitor with an IC₅₀ value of 0.56 μM and demonstrated antiangiogenic effects in human umbilical vein endothelial cells (HUVECs). byu.edu

Furthermore, a dissertation on the synthesis of novel anticancer agents mentions the creation of 2-Bromo-6-methoxy-4-methylbenzothiazole as a synthetic intermediate in a project aimed at developing kinase inhibitors. This suggests that the 6-methoxy-4-methylbenzothiazole core is considered a viable starting point for building molecules with potential kinase-inhibiting properties. While this does not confirm activity for the parent compound, it places it within a class of molecules actively being explored for anticancer effects through kinase modulation.

Enzyme Inhibition Studies

Inhibition of Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS)

There is no specific evidence from the reviewed literature indicating that 6-Methoxy-4-methylbenzothiazole is an inhibitor of Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS). These enzymes are critical in the folic acid synthesis pathway of microorganisms and are the targets for well-known antimicrobial drugs.

DHPS is inhibited by the sulfonamide class of antibiotics, which act as competitive inhibitors to the natural substrate, para-aminobenzoic acid (pABA). DHFR, which catalyzes a subsequent step in the pathway, is the target of drugs like trimethoprim. Combination therapies that inhibit both enzymes are used to treat various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). While the benzothiazole structure is explored for various therapeutic purposes, its role as a DHFR or DHPS inhibitor has not been established.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Direct studies on the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by 6-Methoxy-4-methylbenzothiazole are not available. However, research into related benzothiazole derivatives suggests that this chemical class is of interest for developing cholinesterase inhibitors for potential use in Alzheimer's disease.

A study on novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides evaluated their ability to inhibit AChE and BChE. Although these are more complex molecules, the findings indicated that substituent groups on the benzothiazole ring influence activity. Specifically, a derivative bearing a methoxy group showed slightly higher IC₅₀ values compared to an unsubstituted compound, suggesting that electronic properties at this position can modulate inhibitory action. This indicates a potential, though unconfirmed, role for the methoxy-substituted benzothiazole scaffold in cholinesterase inhibition.

For context, the table below shows the inhibitory activity of a related, but more complex, benzothiazole derivative.

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| N-(6-methanesulfonyl-benzothiazol-2-yl) derivative with benzyl (B1604629) group | AChE | 7.83 μM |

Table 1: Cholinesterase inhibition data for a related benzothiazole derivative. It is important to note this data is not for 6-Methoxy-4-methylbenzothiazole.

Other Relevant Enzymatic Targets

No significant research findings were identified regarding the inhibition of other specific enzymatic targets by 6-Methoxy-4-methylbenzothiazole.

Anti-inflammatory Mechanisms in Cellular Models

While no studies have directly assessed the anti-inflammatory mechanisms of 6-Methoxy-4-methylbenzothiazole, research on other thiazole (B1198619) derivatives provides insight into potential pathways. The activation of microglial cells is a key factor in neuroinflammatory conditions.

One study investigated the effects of N-adamantyl-4-methylthiazol-2-amine (a related thiazole, not a benzothiazole) in lipopolysaccharide (LPS)-stimulated microglial cells. This compound was found to suppress inflammatory responses by reducing the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). The underlying mechanism involved the downregulation of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects were mediated through the inhibition of the NF-κB signaling pathway and ERK phosphorylation.

These findings in a related molecule suggest that the thiazole ring system can serve as a scaffold for anti-inflammatory agents.

| Compound | Cellular Model | Key Anti-inflammatory Effects |

| N-adamantyl-4-methylthiazol-2-amine | LPS-stimulated BV-2 microglia | Decreased TNF-α, IL-1β, NO, ROS; Downregulated iNOS and COX-2 |

Table 2: Anti-inflammatory effects of a related thiazole derivative. This data is not for 6-Methoxy-4-methylbenzothiazole.

Antiviral Potential and Mechanisms

The benzothiazole core is a pivotal structure in the development of novel antiviral agents. Although 6-Methoxy-4-methylbenzothiazole itself has not been specifically evaluated, various derivatives have shown promise against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

For example, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect. Other research has focused on hybrid molecules incorporating the benzothiazole structure. The mechanism of action for many benzothiazole-based antivirals involves inhibiting key viral enzymes or processes. For instance, some compounds interfere with Tat-mediated transactivation, a critical step in HIV-1 replication. The broad interest in this chemical class for antiviral drug discovery suggests that 6-Methoxy-4-methylbenzothiazole could be a candidate for future screening and development.

Antimalarial Activity against Plasmodium Spp.

The quest for novel antimalarial agents is driven by the emergence of drug-resistant strains of Plasmodium falciparum. Benzothiazole derivatives have been investigated as a potential source of new therapeutic leads. Research into thiosemicarbazone derivatives, which can be synthesized from a benzothiazole core, has indicated their potential for antimalarial effects nih.gov.

However, studies on specific structural variations have shown that the presence and position of certain functional groups are critical for activity. For instance, an investigation into a series of benzothiazole hydrazones revealed that derivatives containing methoxy-substituted aldehydes were ineffective at inhibiting the growth of P. falciparum in culture. In contrast, derivatives with 3,5- and 3,4-hydroxy substitutions demonstrated more effective antiplasmodial activity. This suggests that for this particular scaffold, hydroxyl groups may be more crucial for the mechanism of action than methoxy groups.

While a broad range of adenosine (B11128) derivatives have also been screened for antimalarial properties, showing activity in the low-micromolar range, specific studies focusing solely on 6-methoxy-4-methylbenzothiazole against Plasmodium spp. are not extensively detailed in the current body of literature. nih.gov The available data underscores the importance of the specific substitution pattern on the benzothiazole ring in determining its potential as an antimalarial agent.

Table 1: Antimalarial Activity of Selected Benzothiazole Derivative Classes This table summarizes general findings on derivative classes related to 6-Methoxy-4-methylbenzothiazole.

| Derivative Class | Target Organism | General Finding | Reference |

|---|---|---|---|

| Benzothiazole Hydrazones (Methoxy-substituted) | Plasmodium falciparum | Generally ineffective at inhibiting parasite growth. | |

| Benzothiazole Hydrazones (Hydroxy-substituted) | Plasmodium falciparum | Showed more effective antiplasmodial activity compared to methoxy-substituted counterparts. | |

| Benzothiazole-derived Thiosemicarbazones | General | Reported to have potential antimalarial effects. | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antimycobacterial agents. The thiazole scaffold has been identified as a promising template for the development of new antitubercular drugs. nih.gov A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives, for example, exhibited good in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov

While direct studies on 6-methoxy-4-methylbenzothiazole are limited, research on related structures provides insight into the potential of this chemical class. For instance, a study involving chalcones identified that 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone displayed antitubercular activity with an MIC of 62.5 μg/mL. researchgate.net Although this compound is not a benzothiazole, it shares a methoxy and dimethyl-substituted aromatic ring, suggesting that this substitution pattern can be compatible with antimycobacterial action. The screening of large chemical libraries has also identified various heterocyclic scaffolds, including substituted quinazolines and pyrimidines, with activity against M. tuberculosis, further highlighting the broad potential of nitrogen- and sulfur-containing heterocycles in this therapeutic area. nih.gov

Table 2: Antitubercular Activity of Selected Thiazole Derivatives and Related Compounds This table presents MIC values for compounds structurally related to the core subject, demonstrating the potential of the broader chemical class.

| Compound/Derivative Class | Target Organism | MIC Value | Reference |

|---|---|---|---|

| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | M. tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | M. tuberculosis | 62.5 µg/mL | researchgate.net |

Antioxidant Activity Assessment via Radical Scavenging Assays

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various pathologies. Benzothiazole derivatives have been evaluated for their capacity to act as antioxidants, primarily through their ability to scavenge free radicals. nih.govbas.bg This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. nih.govmdpi.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. nih.govmdpi.com Similarly, the ABTS assay involves the decolorization of the green ABTS radical cation (ABTS˙⁺), which can accept a hydrogen atom or an electron from the antioxidant compound. bas.bgmdpi.com The FRAP assay evaluates a compound's ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of a TPTZ (2,4,6-tripyridyl-s-triazine) complex. nih.gov

Structure-activity relationship studies on 2-(hydroxyphenyl)benzothiazole derivatives reveal that antioxidant activity is highly dependent on the number and position of phenolic hydroxyl groups. bas.bg The introduction of a lipophilic benzothiazole group can modify the antioxidant profile of phenolic compounds. bas.bg For example, benzothiazole derivatives bearing a pyrogallol (B1678534) (three adjacent hydroxyl groups) or resorcinol (B1680541) (two hydroxyl groups at positions 1 and 3) fragment demonstrated radical scavenging activity comparable to the natural antioxidant quercetin. bas.bg This indicates that the presence of multiple hydroxyl groups on the phenyl ring attached to the benzothiazole core is a key determinant of potent antioxidant capacity. While the 6-methoxy group is a feature of the parent compound, studies emphasize that hydroxyl substitutions are critical for high radical scavenging potential.

Table 3: Common Radical Scavenging Assays for Assessing Antioxidant Activity This table outlines the principles of assays used to evaluate the antioxidant potential of benzothiazole derivatives.

| Assay | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical, typically through hydrogen atom transfer from the antioxidant. | nih.govmdpi.com |

| ABTS Radical Cation Scavenging Assay | Based on the decolorization of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS˙⁺) by the antioxidant. | bas.bgmdpi.com |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the capacity of a sample to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions in the presence of TPTZ. | nih.gov |

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methylbenzothiazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of benzothiazole (B30560) derivatives can be finely tuned by introducing various substituents onto the core structure. Studies on related 6-methoxybenzothiazole (B1296504) compounds demonstrate that even minor modifications can lead to significant changes in activity. The presence of a methoxy (B1213986) group itself is often associated with enhanced biological potential. nih.govnih.gov

Research on the closely related isomer, 6-methoxy-2-aminobenzothiazole, provides valuable insights into how derivatization impacts bioactivity. When the 2-amino group of this isomer is used as a reactive handle to create new derivatives, a range of biological responses is observed. For instance, the synthesis of Schiff bases and subsequently seven-membered heterocyclic rings like oxazepines has been reported. researchgate.net The antibacterial activity of these derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Similarly, other work starting from 6-methoxy-2-aminobenzothiazole (A1) involved synthesizing hydrazone and pyrazole (B372694) derivatives. ekb.eg The antibacterial activity of these synthesized compounds was tested against several microorganisms, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter. ekb.eg The results from such studies indicate that converting the primary amino group into more complex heterocyclic systems can modulate the antibacterial spectrum and potency.

In the context of anticancer activity, substitutions on the benzothiazole ring are crucial. Studies on various benzothiazole derivatives have shown that the introduction of electron-donating groups, such as a methoxy moiety, can contribute to the anticancer potential. nih.gov For example, a methoxybenzothiazole derivative incorporating a substituted thiadiazole showed promising anticancer activity. nih.gov Furthermore, SAR studies on 2-arylbenzothiazoles revealed that introducing substituents into the benzene (B151609) ring of the benzothiazole nucleus is essential for antiproliferative activity. nih.gov Specifically, the presence of a hydroxy group on the 2-aryl moiety was found to significantly improve selectivity against tumor cell lines. nih.gov

The table below summarizes the antibacterial activity of various heterocyclic derivatives synthesized from a 6-methoxybenzothiazole precursor, illustrating the impact of these structural modifications.

Positional Isomer Effects on Biological Profiles

The specific placement of substituents on the benzothiazole ring system, known as positional isomerism, has a profound effect on the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. A change in the position of a single methyl or methoxy group can alter how the molecule interacts with its biological target, potentially leading to significant differences in efficacy and selectivity. nih.gov

For example, studies on other classes of antimicrobial agents have shown that positional isomers can exhibit vastly different activities. Moving functional groups can impact a molecule's amphiphilicity, which is critical for agents that act by disrupting bacterial membranes. nih.gov Changes in molecular shape were found to have a significant impact on Gram-negative antibacterial efficacy in particular. nih.gov

While direct comparative studies on all positional isomers of 6-methoxy-4-methylbenzothiazole are not extensively documented, inferences can be drawn from related compounds. The biological activities reported for 6-methoxy-2-aminobenzothiazole derivatives provide a case for comparison. researchgate.netekb.eg The presence of an amino group at the C2 position offers a reactive site for further derivatization and a hydrogen bond donor, which can be critical for target binding. In contrast, the 4-methyl group in 6-methoxy-4-methylbenzothiazole provides a non-polar, hydrophobic character at a different location. This seemingly small change—swapping a C2-amino group for a C4-methyl group—alters the molecule's polarity, steric profile, and hydrogen bonding capability, which would foreseeably lead to a different biological profile.

The position of the methoxy group at C6 is also significant. Research on 6-substituted-2-arylbenzothiazoles has highlighted that substitutions on the benzene portion of the core are essential for certain activities, such as antiproliferative effects. nih.gov The electron-donating nature of the 6-methoxy group influences the electronic properties of the entire ring system, which can affect target binding and metabolic stability. Moving this group to a different position, such as C5 or C7, would redistribute the electron density across the aromatic system, likely altering the biological outcome.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info A pharmacophore model for a series of benzothiazole derivatives typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

For benzothiazole derivatives acting as inhibitors of specific enzymes like p56lck, a common pharmacophore hypothesis might consist of six features: one hydrophobic site (H), two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). researchgate.net Identifying such a model is a crucial step in lead optimization. It allows medicinal chemists to design new molecules that fit the model with higher affinity and selectivity, and it can be used to screen large chemical databases for novel compounds with the desired activity. thaiscience.info

Once a lead compound like 6-methoxy-4-methylbenzothiazole is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. A key strategy is Quantitative Structure-Activity Relationship (QSAR) analysis. Group-based QSAR (GQSAR) has been applied to benzothiazole derivatives to identify which structural fragments are most important for their anticancer activity. chula.ac.thchula.ac.th For instance, a GQSAR analysis revealed that the presence of hydrophobic groups at one position (R1) and modifications at another (R2) with lipophilic groups were beneficial for improving anticancer activity. chula.ac.thchula.ac.th

Such models provide clear directions for synthesis. For the 6-methoxy-4-methylbenzothiazole scaffold, a lead optimization campaign might involve:

Modification of the 4-methyl group: Replacing the methyl group with other alkyl groups of varying sizes or with functional groups that can act as hydrogen bond donors/acceptors to probe the steric and electronic requirements of the target's binding pocket.

Substitution on the aromatic ring: Adding other substituents to the benzene ring to modulate lipophilicity and electronic properties, guided by QSAR models.

Alteration of the methoxy group: Converting the 6-methoxy group to a hydroxy group to assess the impact of a hydrogen bond donor, or to larger alkoxy groups to explore the hydrophobic pocket.

These rational, model-driven approaches are fundamental to transforming a promising hit compound into a viable drug candidate.

Derivatization and Potential Applications in Other Chemical Research Areas

Development as Ligands in Coordination Chemistry

While direct studies on 6-Methoxy-4-methylbenzothiazole as a primary ligand in coordination chemistry are not extensively documented, the broader class of benzothiazole (B30560) derivatives has been shown to form stable complexes with various metal ions. The nitrogen and sulfur atoms in the thiazole (B1198619) ring of 6-Methoxy-4-methylbenzothiazole offer potential coordination sites for metal centers.

The synthesis of derivatives, such as 6-methoxy-2-aminobenzothiazole, provides a pathway to more complex ligand systems. ekb.egresearchgate.net For example, the amino group can be further functionalized to create Schiff bases or other multidentate ligands. These modified ligands can then coordinate with metal ions to form complexes with specific geometries and electronic properties. The methoxy (B1213986) group at the 6-position can influence the electron density of the benzothiazole ring system, thereby modulating the ligand field strength and the stability of the resulting metal complexes.

Application as Fluorescent Probes and Chemosensors

The benzothiazole scaffold is a well-known fluorophore, and the introduction of substituents can fine-tune its photophysical properties. The 6-methoxy group, in particular, has been shown to play a crucial role in the fluorescence of benzothiazole derivatives.

Research on related compounds, such as benzothiazole-difluoroborates, has demonstrated that a methoxy substituent on the benzothiazole ring can have a bathochromic (red-shift) effect on the emission spectra. nih.gov This property is highly desirable in the design of fluorescent probes, as it can lead to longer-wavelength emissions that are beneficial for biological imaging applications.

Furthermore, derivatives of 6-methoxybenzothiazole (B1296504) have been utilized in the development of bifunctional fluorescent probes. For instance, a derivative of 6-methoxybenzothiazole was used to create a probe for the detection of amyloid aggregates and reactive oxygen species. cam.ac.uk In these systems, the benzothiazole core provides the intrinsic fluorescence, while other functional groups are introduced to impart selectivity towards specific analytes. The change in the fluorescence signal upon binding to the target molecule or upon a chemical reaction forms the basis of the sensing mechanism. The presence of the methoxy group can enhance the quantum yield and photostability of these probes. sciforum.net

| Derivative/Related Compound | Application | Key Finding |

| (Z)-(Difluoroboryloxy)phenylmethyleneamine | Fluorescent Dye | The methoxy group has a bathochromic effect on the emission spectrum. nih.gov |

| 6-methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole | Precursor to Fluorescent Probe | The 6-methoxybenzothiazole core is a key component in a bifunctional probe for amyloid aggregates and H2O2. cam.ac.uk |

| 6-methoxy- and 6,7-dimethoxyquinoline-3,4-dicarbonitriles | Fluorescent Compounds | Methoxy groups can lead to large Stokes shifts and sufficient quantum yields. sciforum.net |

Role in Catalysis and Methodological Development

The application of 6-Methoxy-4-methylbenzothiazole and its derivatives in catalysis is an emerging area of interest. While not a catalyst in itself, its derivatives can act as ligands for catalytic metal centers or as organocatalysts.

A study has shown that the related compound 6-methoxy-2-methylbenzothiazole (B1346599) can act as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine (B3395922) N-demethylase. sigmaaldrich.comchemsrc.com Enzyme inhibition is a form of catalytic modulation and highlights the potential of this class of compounds to interact with active sites of biological catalysts.

The synthesis of various derivatives of 6-methoxy-2-aminobenzothiazole also contributes to methodological development in organic chemistry. ekb.egresearchgate.net These synthetic routes can be optimized and adapted to create libraries of benzothiazole compounds with diverse functionalities, which can then be screened for catalytic activity in various chemical transformations.

Future Research Directions and Emerging Paradigms for 6 Methoxy 4 Methylbenzothiazole

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is crucial for the exploration of 6-methoxy-4-methylbenzothiazole derivatives. Traditional methods often rely on harsh reagents and multi-step processes. Future research is increasingly focused on novel and sustainable approaches.

One promising direction is the adoption of "green chemistry" principles. For instance, a green synthetic protocol has been developed for 6-substituted-2-arylbenzothiazole derivatives which could be adapted for the target compound. nih.gov This approach emphasizes efficiency and the reduction of hazardous byproducts. Another area of innovation involves starting from readily available and simple precursors like 1,4-benzoquinone (B44022) to construct the 6-methoxybenzothiazole (B1296504) core. researchgate.netarkat-usa.org Research has demonstrated the synthesis of 2-substituted-6-methoxybenzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate, which is itself derived from 1,4-benzoquinone. arkat-usa.org

Furthermore, methods for creating derivatives from the core structure are being refined. The synthesis of 6-methoxy-2-aminobenzothiazole, a key intermediate, can be achieved through the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate, followed by an oxidative ring closure. ekb.egresearchgate.net This intermediate can then be used to generate a diverse library of compounds through condensation reactions. ekb.egresearchgate.net

Table 1: Overview of Synthetic Methodologies for 6-Methoxybenzothiazole Derivatives

| Starting Material(s) | Key Reaction Type | Resulting Compound Type | Reference |

| p-Anisidine, Ammonium Thiocyanate | Oxidative Cyclization | 6-methoxy-2-aminobenzothiazole | ekb.egresearchgate.net |

| 1,4-Benzoquinone, L-cysteine ethyl ester | Oxidation-Cyclization | 2-substituted-6-hydroxy/methoxybenzothiazoles | researchgate.netarkat-usa.org |

| 3-chloro-4-methoxy-aniline, Potassium Thiocyanate | Condensation/Cyclization | Methoxy (B1213986) substituted benzothiazole (B30560) derivatives | researchgate.netjgpt.co.in |

| 2-amino-6-substituted benzothiazoles | Introduction of substituents | 6-substituted-2-arylbenzothiazoles | nih.gov |

Integration with Advanced High-Throughput Screening Assays

To efficiently explore the vast chemical space of 6-methoxy-4-methylbenzothiazole derivatives, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid evaluation of large compound libraries against specific biological targets.

A key example is the use of Diversity-Based High-Throughput Virtual Screening (D-HTVS) to identify potent inhibitors from large chemical databases. nih.gov This computational approach first screens a diverse set of molecular scaffolds before docking every molecule, saving time and resources. nih.gov Such a strategy was successfully used to screen the ChemBridge small molecule library against the receptor tyrosine kinases EGFR and HER2, which are implicated in cancers. nih.gov In-vitro validation using kinase enzyme assays can then confirm the inhibitory activity and determine values such as the half-maximal inhibitory concentration (IC₅₀). nih.gov For example, the reference compound Staurosporine showed IC₅₀ values of 15.14 nM and 21.20 nM against EGFR and HER2, respectively, in one such screen. nih.gov

HTS is not limited to cancer targets. A recent large-scale screen of over 30,000 compounds was conducted to identify new anthelmintics against gastrointestinal nematodes, highlighting the power of this approach to find novel activities for diverse chemical scaffolds. nih.gov Methoxy-substituted benzothiazoles have also been screened for antifungal activity against pathogens like Aspergillus niger using diffusion techniques. researchgate.netjgpt.co.in

Table 2: Examples of High-Throughput Screening Applications for Benzothiazole-Related Scaffolds

| Screening Method | Target(s) | Purpose | Key Finding | Reference |

| Diversity-Based High-Throughput Virtual Screening (D-HTVS) | EGFR, HER2 Kinases | Identification of novel anticancer agents for gastric cancer | Identified a benzoxazine (B1645224) compound as a potent dual inhibitor | nih.gov |

| In Vitro Motility Assay | Ancylostoma ceylanicum, Trichuris muris | Anthelmintic drug discovery | Identified 55 compounds with broad-spectrum activity, including a novel active scaffold | nih.gov |

| Cup Plate Method (Diffusion Technique) | Aspergillus niger | Antifungal activity screening | Certain methoxy-substituted benzothiazole derivatives showed potent antifungal activity | researchgate.netjgpt.co.in |

Development of Prodrug Strategies and Targeted Delivery Concepts in In Vitro Systems

A major challenge in drug development is achieving target selectivity to maximize efficacy and minimize off-target toxicity. nih.gov Prodrug strategies and targeted delivery systems represent a sophisticated approach to address this. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, ideally at the site of action. nih.gov

Future research on 6-methoxy-4-methylbenzothiazole could focus on designing prodrugs that are activated by specific conditions within a diseased tissue, such as the elevated levels of reactive oxygen species (ROS) found in tumors. rsc.org Another strategy involves conjugation to a targeting moiety. For example, siderophore-drug conjugates can hijack bacterial iron uptake systems to deliver antibiotics specifically to pathogenic bacteria. nih.gov

In vitro systems are critical for developing and testing these concepts. For instance, researchers have developed nano-carriers for targeted drug delivery to glioma tumors. nih.gov In one study, nanoparticles were loaded with the anti-tumor agent Dp44mT and decorated with the glioma-targeting ligand Interleukin 13 (IL13). nih.gov In vitro experiments using a blood-brain-barrier model demonstrated that this targeting enhanced the transport of the nanoparticles across the barrier and improved their uptake by glioma cells. nih.gov This approach, while not using a benzothiazole, provides a clear blueprint for developing targeted delivery systems for potent 6-methoxy-4-methylbenzothiazole derivatives in vitro.

Investigation of Multi-Targeting Approaches

The "one molecule, one target" paradigm is shifting towards multi-targeting, where a single compound is designed to interact with multiple biological targets simultaneously. This can lead to enhanced therapeutic efficacy, especially in complex diseases like cancer. The benzothiazole scaffold is an excellent starting point for developing multi-target agents due to its wide range of documented biological activities. nih.gov

Derivatives of the 6-methoxybenzothiazole core have shown potential as inhibitors of multiple kinases. The D-HTVS screening that identified inhibitors for both EGFR and HER2 is a direct example of a multi-targeting approach. nih.gov Given that these two receptors belong to the same family and share structural homology, designing dual inhibitors is a rational strategy to overcome resistance and improve outcomes in certain cancers. nih.gov